2-(Adamantan-1-yl)-2-(morpholin-4-yl)acetic acid 2-(Adamantan-1-yl)-2-(morpholin-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1443979-30-3
VCID: VC2965674
InChI: InChI=1S/C16H25NO3/c18-15(19)14(17-1-3-20-4-2-17)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-14H,1-10H2,(H,18,19)
SMILES: C1COCCN1C(C(=O)O)C23CC4CC(C2)CC(C4)C3
Molecular Formula: C16H25NO3
Molecular Weight: 279.37 g/mol

2-(Adamantan-1-yl)-2-(morpholin-4-yl)acetic acid

CAS No.: 1443979-30-3

Cat. No.: VC2965674

Molecular Formula: C16H25NO3

Molecular Weight: 279.37 g/mol

* For research use only. Not for human or veterinary use.

2-(Adamantan-1-yl)-2-(morpholin-4-yl)acetic acid - 1443979-30-3

Specification

CAS No. 1443979-30-3
Molecular Formula C16H25NO3
Molecular Weight 279.37 g/mol
IUPAC Name 2-(1-adamantyl)-2-morpholin-4-ylacetic acid
Standard InChI InChI=1S/C16H25NO3/c18-15(19)14(17-1-3-20-4-2-17)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-14H,1-10H2,(H,18,19)
Standard InChI Key BKFNONVOLLBTSW-UHFFFAOYSA-N
SMILES C1COCCN1C(C(=O)O)C23CC4CC(C2)CC(C4)C3
Canonical SMILES C1COCCN1C(C(=O)O)C23CC4CC(C2)CC(C4)C3

Introduction

Chemical Identity and Structure

2-(Adamantan-1-yl)-2-(morpholin-4-yl)acetic acid (CAS: 1443979-30-3) is an organic compound with the molecular formula C₁₆H₂₅NO₃ . The molecule features three principal structural components: a tricyclic adamantane cage, a morpholine heterocycle, and an acetic acid functional group. The structure creates a distinctive spatial arrangement where the adamantane and morpholine groups are both attached to the alpha carbon of the acetic acid portion.

Chemical Identifiers

The compound can be represented through various chemical notations as shown in Table 1:

Identifier TypeValue
Molecular FormulaC₁₆H₂₅NO₃
CAS Registry Number1443979-30-3
SMILESC12(C(N3CCOCC3)C(=O)O)CC3CC(C1)CC(C2)C3
Canonical SMILESOC(=O)C(C12CC3CC(C2)CC(C1)C3)N1CCOCC1
InChIInChI=1S/C16H25NO3/c18-15(19)14(17-1-3-20-4-2-17)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-14H,1-10H2,(H,18,19)
InChIKeyBKFNONVOLLBTSW-UHFFFAOYSA-N

Table 1: Chemical identifiers for 2-(Adamantan-1-yl)-2-(morpholin-4-yl)acetic acid

Structural Features and Characteristics

Adamantane Component

The adamantane moiety (C₁₀H₁₅) is a rigid, lipophilic, cage-like structure that provides unique spatial properties to the compound. This tricyclic structure consists of three cyclohexane rings in a chair conformation, forming a stable diamond-like cage. The adamantane portion significantly contributes to the compound's lipophilicity and can enhance membrane permeability in biological systems.

Morpholine Component

The morpholine ring (C₄H₉NO) is a heterocyclic structure containing both oxygen and nitrogen atoms. This six-membered ring adopts a chair conformation similar to cyclohexane but with the heteroatoms creating distinct electronic properties. The morpholine group introduces potential hydrogen bonding capabilities through its nitrogen atom and contributes to the compound's water solubility.

Acetic Acid Component

The acetic acid group provides an acidic functional moiety with hydrogen bond donor and acceptor capabilities. This group allows for potential derivatization and can participate in various chemical reactions, making the compound useful as a building block for more complex structures.

QuantityPrice (CymitQuimica)
50mg€674.00
500mg€1,877.00

Table 2: Commercial packaging options and pricing from CymitQuimica

Other suppliers may offer additional packaging options, including 1g, 2.5g, 5g, 10g, 100mg, and 250mg quantities .

CompoundMolecular FormulaKey Structural DifferenceCAS Number
2-(Adamantan-1-yl)-2-(morpholin-4-yl)acetic acidC₁₆H₂₅NO₃-1443979-30-3
2-(Morpholin-4-yl)acetic acid hydrochlorideC₆H₁₂ClNO₃Lacks adamantane group89531-58-8
2-(Adamantan-1-yl)acetic acidC₁₂H₁₈O₂Lacks morpholine group4942-47-6

Table 3: Comparison of 2-(Adamantan-1-yl)-2-(morpholin-4-yl)acetic acid with related compounds

Spectral and Analytical Characteristics

  • ¹H NMR: Signals for the adamantane protons (1.5-2.1 ppm), morpholine protons (2.5-3.8 ppm), and the methine proton at the alpha position (approximately 3.0-3.5 ppm)

  • ¹³C NMR: Signals for the carbonyl carbon (170-180 ppm), the alpha carbon (50-60 ppm), adamantane carbons (28-45 ppm), and morpholine carbons (45-70 ppm)

  • IR: Characteristic bands for the carboxylic acid group (O-H stretch at 3300-2500 cm⁻¹, C=O stretch at 1700-1725 cm⁻¹), C-N stretching (1200-1350 cm⁻¹), and C-O stretching (1050-1150 cm⁻¹)

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